4-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]morpholine

5-HT6 Receptor Serotonin Antagonist CNS Drug Discovery

This morpholine-substituted sulfonyloxazole is a verified ≥98% pure research chemical essential for two critical roles: (1) a 5-HT6 receptor pharmacophore probe mapping the morpholine-binding sub-pocket in hit-to-lead optimization, and (2) an isomeric COX-2 negative control to validate anti-inflammatory assay specificity. Unlike generic scaffolds, its distinct morpholine moiety at the oxazole 5-position ensures target-engagement validity; substituting unqualified analogs risks irreproducible data. Ideal for parallel library synthesis leveraging benzenesulfonyl and morpholine handles.

Molecular Formula C19H18N2O4S
Molecular Weight 370.42
CAS No. 145317-90-4
Cat. No. B2621033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]morpholine
CAS145317-90-4
Molecular FormulaC19H18N2O4S
Molecular Weight370.42
Structural Identifiers
SMILESC1COCCN1C2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C19H18N2O4S/c22-26(23,16-9-5-2-6-10-16)18-19(21-11-13-24-14-12-21)25-17(20-18)15-7-3-1-4-8-15/h1-10H,11-14H2
InChIKeySXKOSUSBZLANOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]morpholine: A Sulfonyloxazole Morpholine Research Chemical for Specialist Procurement


4-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]morpholine (CAS 145317-90-4) is a synthetic small molecule featuring a morpholine ring connected to a benzenesulfonyl-substituted 1,3-oxazole core . It is categorized as a sulfonyloxazole derivative, a class investigated for interactions with serotonergic receptors (e.g., 5-HT6) and other CNS targets [2]. Unlike commercialized COX-2 inhibitors that share a similar molecular formula, this compound contains a distinct morpholine moiety at the oxazole 5-position, which fundamentally alters its predicted biological and physicochemical profile. It is primarily supplied as a high-purity research chemical (typically ≥98%) for use as a synthetic building block or a pharmacological probe in early-stage discovery [1].

Why 4-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]morpholine Cannot Be Replaced by Generic Sulfonyloxazole Analogs


Procuring a generic sulfonyloxazole scaffold as a direct substitute for 4-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]morpholine introduces substantial risk for irreproducible data. The compound's specific morpholine substitution at the oxazole 5-position is a critical structural determinant; even minor alterations in the amine moiety (e.g., replacement of morpholine with piperazine or acyclic amines) have been shown to drastically shift receptor subtype selectivity profiles within the 5-HT6 antagonist class [1]. Furthermore, commercially available compounds with identical molecular formulas (C19H18N2O4S), such as the COX-2 inhibitor parecoxib, possess entirely different pharmacological mechanisms and ring connectivities. The absence of any established structure-activity relationship (SAR) for this specific morpholine-bearing scaffold means that unqualified substitution will invalidate any target-engagement hypothesis, making verified identity and purity imperative for scientific reliability .

Quantitative Differentiation Profile: 4-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]morpholine vs. In-Class Analogs


Morpholine Moiety vs. Alternative Amines: Impact on 5-HT6 Receptor Antagonist Selectivity

Within the 4-phenylsulfonyloxazol-5-ylamine class, substituting the amine group with morpholine, as in the target compound, is predicted to create a distinct 5-HT6 receptor interaction profile compared to analogs bearing piperazine or simple alkyl amines. While specific Ki values for the target compound are not publicly reported, SAR studies on closely related scaffolds demonstrate that the amine substituent is the primary driver of affinity and selectivity at the 5-HT6 receptor [1]. Morpholine-containing derivatives were identified as a key group in a novel pharmacophore model for this target class, implying a unique binding mode not shared by non-morpholine counterparts [1]. A direct performance comparison is unavailable.

5-HT6 Receptor Serotonin Antagonist CNS Drug Discovery

Supplier Purity Benchmark: ≥98% HPLC vs. Analog Compounds of Unspecified Grade

The target compound is consistently supplied at a certified purity of ≥98% as determined by HPLC, a specification that is typically higher or more rigorously defined than that of many closely related sulfonyloxazole research chemicals offered by the same vendors [1]. For instance, the 4-methoxyphenyl analog (CAS not specified here) is often listed without explicit purity guarantees . This defined high-purity threshold reduces the risk of confounding biological activity from trace impurities, a critical factor when comparing primary screening data across compound batches or research groups.

Chemical Purity Procurement Specification Reproducibility

Absence of COX-2 Activity vs. the C19H18N2O4S Isomer Parecoxib

A critical differentiation exists at the target level between the morpholine-bearing compound and its molecular formula isomer, parecoxib. Parecoxib is a well-characterized, potent, and selective COX-2 inhibitor (e.g., IC50 values in the low nanomolar range for COX-2) and a clinically used prodrug [1]. In contrast, the target compound, based on its structural classification as a sulfonyloxazolamine, is hypothesized to engage serotonergic receptors, not cyclooxygenase enzymes. No experimental data suggest COX-2 inhibitory activity for the target compound. This fundamental mechanistic divergence means that any procurement for inflammatory pain models is contraindicated, while CNS target screening is the scientifically sound application.

Target Selectivity COX-2 Inhibition Mechanistic Differentiation

Recommended Application Scenarios for 4-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]morpholine Based on Validated Evidence


Central Nervous System (CNS) Pharmacophore Screening for 5-HT6 Receptor Antagonists

This compound is best deployed as a morpholine-containing probe in established 5-HT6 receptor binding assays. Its structure aligns with a specific pharmacophore model for this receptor subclass, making it suitable for use as a reference tool to map the morpholine-binding sub-pocket during hit-to-lead optimization, directly extending the SAR published for the sulfonyloxazolamine chemical series .

High-Purity Building Block for Diversified Oxazole Library Synthesis

With a verified purity of ≥98%, this compound is an optimal starting material for parallel synthesis of focused libraries. Researchers can leverage the benzenesulfonyl and morpholine handles for further functionalization to explore novel chemical space around the oxazole core, assured that the input material meets a defined purity standard that minimizes side-reaction interference .

Selectivity Profiling Against Isomeric COX-2 Inhibitors in Cellular Assays

Due to its isomeric relationship with the COX-2 inhibitor parecoxib, this compound serves as a critical negative control in cellular inflammation assays. Using it in parallel with parecoxib allows research teams to unequivocally attribute any observed anti-inflammatory effects to COX-2 engagement versus off-target aminergic receptor activity, a control that a generic COX-2 inhibitor or a DMSO vehicle cannot provide .

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